molecular formula C9H7ClN2 B1270462 5-chloro-2-(1H-pyrrol-1-yl)pyridine CAS No. 383138-00-9

5-chloro-2-(1H-pyrrol-1-yl)pyridine

Cat. No. B1270462
CAS RN: 383138-00-9
M. Wt: 178.62 g/mol
InChI Key: YKJCJXUACDUAPM-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds related to "5-chloro-2-(1H-pyrrol-1-yl)pyridine" involves various chemical routes, including nucleophilic substitution reactions and Suzuki reactions. These methods enable the formation of complex heterocyclic structures, showcasing the diversity and adaptability of synthetic strategies for constructing pyridine derivatives with specific functional groups (Jin et al., 2023).

Molecular Structure Analysis Molecular structure determination of these compounds often employs X-ray diffraction and density functional theory (DFT) calculations. This analysis reveals the geometric and electronic configurations, aiding in understanding the compound's reactivity and stability. For example, the crystal structure and computational study of related pyrazole derivatives highlight the application of X-ray diffraction and DFT to elucidate structural details (Shen et al., 2012).

Chemical Reactions and Properties Chemical reactions involving "5-chloro-2-(1H-pyrrol-1-yl)pyridine" derivatives are diverse, including cyclization and rearrangement reactions. These reactions are pivotal for synthesizing agrochemicals or medicinal compounds, demonstrating the chemical versatility and utility of these heterocyclic compounds (Ghelfi et al., 2003).

Physical Properties Analysis The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. High-resolution X-ray diffraction data provide insights into the charge density distribution, offering a deeper understanding of the intermolecular interactions that dictate the physical properties of these molecules (Hazra et al., 2012).

Chemical Properties Analysis The chemical properties, such as reactivity towards nucleophilic or electrophilic attack and the formation of hydrogen bonds, are essential for predicting the behavior of "5-chloro-2-(1H-pyrrol-1-yl)pyridine" in various chemical environments. Studies involving detailed spectroscopic characterization and quantum chemical analyses are crucial for understanding these properties and designing new compounds with desired reactivities (Trofimov et al., 2005).

Scientific Research Applications

1. Synthesis of Ruthenium Carbonyl Complexes

5-chloro-2-(1H-pyrrol-1-yl)pyridine and related compounds have been used in the synthesis of ruthenium carbonyl complexes. The treatment of similar pyrrole-based ligands with halogenation reagents generated various chloro-pyrrole derivatives. These compounds were then reacted with ruthenium to form complex structures, characterized by various spectroscopic methods and X-ray diffraction studies. This illustrates the compound's utility in creating complex metal-organic structures (Wang et al., 2019).

2. Excited-State Intramolecular Proton Transfer Studies

Research has explored the excited-state intramolecular proton transfer (ESIPT) processes in structures similar to 5-chloro-2-(1H-pyrrol-1-yl)pyridine. The studies involved electronic structure calculations and nonadiabatic dynamics simulations to understand the effect of different structural features on ESIPT processes. This research is crucial for designing relevant ESIPT systems, highlighting the compound's role in advanced molecular studies (Li et al., 2018).

3. Herbicidal Applications

Derivatives of 5-chloro-2-(1H-pyrrol-1-yl)pyridine have been studied for their herbicidal properties. Different chloro analogs of the compound showed varying biological properties as herbicides. The research involved molecular modeling techniques to understand the transport problems associated with these compounds, demonstrating their potential in agricultural applications (Andrea et al., 1990).

4. Synthesis and Characterization in Organic Chemistry

The compound and its derivatives have been synthesized and characterized for various organic chemistry applications. Studies included the synthesis of pyrazole derivatives, characterization by NMR, IR spectroscopies, and other analytical methods. These studies are significant for understanding the chemical properties and potential applications of these compounds (Shen et al., 2012).

5. Antimicrobial Agent Development

5-chloro-2-(1H-pyrrol-1-yl)pyridine derivatives have been explored for their potential as antimicrobial agents. Modifications to the pyrrole structure, such as chlorine, amide, and oxazole fragments, have been investigated for new antimicrobial compounds. This research is crucial for developing new therapeutic agents against infectious diseases (2020).

properties

IUPAC Name

5-chloro-2-pyrrol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJCJXUACDUAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(1H-pyrrol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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